2-(4-Methyl-5-thiazolyl)ethyl octanoate, commonly known as sulfurol octanoate, is a specialized, long-chain esterified thiazole utilized primarily as a high-performance flavor and fragrance ingredient [1]. Structurally composed of a sulfurol core bound to an octanoic acid moiety, it presents as a colorless to pale yellow liquid with a molecular weight of 269.4 g/mol [2]. In industrial procurement, this compound is prized for its pronounced roasted, nutty, and meaty sensory profile combined with exceptional lipophilicity and thermal stability. Unlike lighter thiazoles, its extended C8 ester chain fundamentally alters its physicochemical behavior, making it a critical selection for advanced formulation matrices where sustained release and high-temperature survivability are mandatory [1].
Attempting to substitute sulfurol octanoate with its parent alcohol (sulfurol) or shorter-chain esters (e.g., sulfurol acetate) frequently leads to catastrophic flavor loss in demanding industrial applications [1]. Lighter analogs possess significantly lower boiling points and lipophilicity, causing them to flash off during high-heat processing (such as extrusion or baking) or migrate inappropriately into aqueous phases in multiphase food systems [2]. The octanoate ester acts as a functional anchor; its high molecular weight and hydrophobicity ensure that the savory, meaty notes remain locked within the lipid phase of the matrix. Consequently, substituting this specific C8 ester with generic meaty thiazoles compromises the shelf-life, flavor retention, and release kinetics of the final product, necessitating costly over-dosing or encapsulation workarounds [1].
The boiling point of a flavor compound dictates its survivability during thermal processing. 2-(4-Methyl-5-thiazolyl)ethyl octanoate exhibits a boiling point of approximately 354–356 °C at 760 mmHg [1]. In stark contrast, the parent alcohol, sulfurol, boils at 279–281 °C, and the shorter ester, sulfurol acetate, boils at 259–260 °C [2]. This nearly 75–95 °C increase in boiling point for the octanoate derivative drastically reduces vapor pressure at processing temperatures (e.g., 150–200 °C in baking or extrusion).
| Evidence Dimension | Boiling Point (Volatility) |
| Target Compound Data | ~355 °C (at 760 mmHg) |
| Comparator Or Baseline | Sulfurol (~280 °C) and Sulfurol acetate (~260 °C) |
| Quantified Difference | +75 °C to +95 °C higher boiling point |
| Conditions | Standard atmospheric pressure (760 mmHg) |
Procuring the octanoate ester prevents premature flavor flash-off during high-temperature manufacturing, eliminating the need for expensive encapsulation technologies.
In complex, multiphase formulations such as plant-based meat analogs or savory emulsions, flavor compounds must remain in the lipid phase to mimic natural fat-soluble flavors. Sulfurol octanoate possesses an estimated LogP (octanol/water partition coefficient) of 4.04 to 4.17, indicating extreme hydrophobicity[1]. Conversely, unesterified sulfurol is highly polar with a LogP of approximately 0.27 to 0.80, and sulfurol acetate has a LogP of ~0.98 [2]. The octanoate ester is therefore orders of magnitude more lipophilic, ensuring it partitions almost exclusively into oils and fats rather than leaching into the aqueous phase.
| Evidence Dimension | LogP (Lipophilicity) |
| Target Compound Data | LogP ~4.1 |
| Comparator Or Baseline | Sulfurol (LogP ~0.8) |
| Quantified Difference | >3.0 log unit increase in lipophilicity |
| Conditions | Octanol/water partitioning at standard conditions |
Buyers formulating fat-based concentrates or meat analogs must select the octanoate to ensure the flavor remains anchored in the lipid phase, preventing flavor wash-out.
The sensory impact of sulfurol octanoate relies on its bulky C8 ester chain, which provides a delayed-release mechanism compared to free sulfurol. With a molecular weight of 269.4 g/mol versus 143.2 g/mol for the parent alcohol, the octanoate ester requires gradual enzymatic cleavage (via lipases in the mouth or food matrix) or sustained thermal hydrolysis to release the active thiazole core [1]. This physicochemical barrier extends the perception time of the roasted, meaty notes, providing a sustained sensory profile rather than the immediate, transient impact of free sulfurol.
| Evidence Dimension | Molecular Weight / Steric Bulk |
| Target Compound Data | 269.4 g/mol (C8 ester) |
| Comparator Or Baseline | Sulfurol (143.2 g/mol, free alcohol) |
| Quantified Difference | 88% increase in molecular mass |
| Conditions | Matrix-bound sensory release |
Procuring this specific ester allows formulators to engineer products with sustained, long-lasting flavor release profiles rather than sharp, fleeting flavor spikes.
Due to its elevated boiling point (~355 °C), sulfurol octanoate is the premier choice for flavoring extruded plant proteins (TVP/HMMA). While lighter thiazoles flash off during the high shear and heat of the extruder, the octanoate ester survives the process intact, delivering authentic roasted and meaty notes to the final textured product [1].
The extreme lipophilicity (LogP ~4.1) of this compound makes it an essential procurement target for oil-based flavor concentrates, margarines, and bouillon cubes. It anchors securely within the fat matrix without migrating into ambient moisture, ensuring long-term shelf stability and preventing flavor degradation [1].
The requirement for enzymatic or thermal cleavage of the C8 ester chain provides a delayed-release kinetic profile. This makes the compound highly suitable for long-lasting snack coatings or slow-cooked gravies where a sustained, lingering nutty/meaty flavor is preferred over an immediate, short-lived impact [1].